

# AR-102 mechanism of action in Parkinson's disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Mechanism of Action of AR-102 in Parkinson's Disease

#### Introduction

AR-102 is an investigational, orally bioavailable, and central nervous system (CNS) penetrant small molecule being developed by Arvinas for the treatment of neurodegenerative conditions, including Parkinson's disease.[1][2][3] It belongs to a novel class of drugs known as PROTAC® (PROteolysis TArgeting Chimera) protein degraders.[1][2] This document provides a detailed overview of the mechanism of action of AR-102, based on preclinical rationale and emerging clinical data from Phase 1 studies.

## **Core Mechanism of Action: LRRK2 Degradation**

The primary therapeutic target of **AR-102** is the Leucine-Rich Repeat Kinase 2 (LRRK2) protein.[1][3] Mutations in the LRRK2 gene are among the most common genetic causes of Parkinson's disease, and overactivity of the LRRK2 protein is implicated in both genetic and idiopathic forms of the disease.[1][2][4] LRRK2 is a large, complex protein with multiple domains that plays a role in various cellular processes. Its kinase activity, when overactive, is believed to contribute to the neurodegenerative process in Parkinson's disease.[4]

Unlike traditional kinase inhibitors that aim to block the enzymatic activity of LRRK2, **AR-102** is designed to induce its complete degradation.[1][2] It achieves this by harnessing the cell's own natural protein disposal machinery, the ubiquitin-proteasome system.



The PROTAC technology of **AR-102** involves a molecule with two key ends: one that binds to the LRRK2 protein and another that binds to an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag the LRRK2 protein with ubiquitin molecules, marking it for destruction by the proteasome. This degradation approach is intended to reduce the total levels of the LRRK2 protein, thereby diminishing both its enzymatic and non-enzymatic scaffolding functions that may contribute to pathology.[1]



Click to download full resolution via product page

Diagram 1: Mechanism of AR-102-mediated LRRK2 Degradation



#### **Downstream Cellular Effects**

The degradation of LRRK2 by **AR-102** is expected to impact several downstream pathways implicated in Parkinson's disease pathology.[2][5]

- Lysosomal Function: Overactive LRRK2 is believed to impair the function of lysosomes, the
  cellular organelles responsible for clearing waste products, including misfolded proteins like
  alpha-synuclein which is a hallmark of Parkinson's disease.[2] Preclinical data suggests that
  AR-102 may improve lysosome function.[1] Clinical data from a Phase 1 study in healthy
  volunteers showed that AR-102 reduced urinary concentrations of
  bis(monoacylglycerol)phosphate (BMP), a biomarker for lysosomal modulation.
- Neuroinflammation: LRRK2 plays a role in regulating the function of microglia, the resident immune cells of the brain.[1][2] Overactive LRRK2 can potentiate the inflammatory status of microglia, contributing to neuroinflammation.[2] Preclinical evidence indicates that AR-102 may reduce neuroinflammation.[1] In a Phase 1 study with healthy volunteers, proteomic analyses of cerebrospinal fluid (CSF) showed significant decreases in neuroinflammatory microglial markers.[3]
- Rab GTPase Phosphorylation: LRRK2 is a kinase that phosphorylates a subset of Rab GTPases, including Rab10. The phosphorylation of Rab10 (pRab10) is a direct indicator of LRRK2 kinase activity. AR-102 has been shown to reduce the levels of downstream biomarkers of LRRK2 activity, such as phospho-Rab10.[6]





Click to download full resolution via product page

Diagram 2: Downstream Signaling Effects of AR-102

## Pharmacokinetics and Blood-Brain Barrier Penetration

A significant challenge in developing treatments for neurological disorders is ensuring the drug can cross the blood-brain barrier (BBB) to reach the CNS.[1] **AR-102** is an oral therapy designed to be brain-penetrant.[1][3] Phase 1 clinical trials in both healthy volunteers and patients with Parkinson's disease have demonstrated that **AR-102** exposure increases in a dose-dependent manner in both plasma and CSF, confirming its ability to cross the BBB.[2][3]

### **Quantitative Data from Phase 1 Clinical Trials**

The following tables summarize the key quantitative findings from the Phase 1 clinical trials of AR-102.

Table 1: LRRK2 Protein Reduction



| Population              | Dose                            | Tissue/Fluid | LRRK2<br>Reduction | Citation |
|-------------------------|---------------------------------|--------------|--------------------|----------|
| Healthy<br>Volunteers   | Single oral dose<br>≥ 60 mg     | CSF          | > 50%              | [1][6]   |
| Healthy<br>Volunteers   | Repeated daily<br>doses ≥ 20 mg | CSF          | > 50%              | [4][6]   |
| Healthy<br>Volunteers   | Repeated daily<br>doses ≥ 20 mg | PBMCs        | > 90%              | [6]      |
| Parkinson's<br>Patients | Single 50 mg<br>dose            | PBMCs        | Median of 86%      | [2][3]   |
| Parkinson's<br>Patients | Single 200 mg<br>dose           | PBMCs        | Median of 97%      | [2][3]   |

Table 2: Biomarker Modulation

| Population            | Dose                               | Biomarker                            | Fluid  | Effect                        | Citation |
|-----------------------|------------------------------------|--------------------------------------|--------|-------------------------------|----------|
| Healthy<br>Volunteers | Single doses<br>≥ 30 mg            | Phospho-<br>Rab10                    | Blood  | > 50%<br>decrease             | [6]      |
| Healthy<br>Volunteers | Repeated<br>daily doses            | Phospho-<br>Rab10                    | Plasma | Reduced<br>concentration<br>s |          |
| Healthy<br>Volunteers | Repeated daily doses               | ВМР                                  | Urine  | Reduced<br>concentration<br>s |          |
| Healthy<br>Volunteers | 80 mg once<br>daily for 14<br>days | Lysosomal &<br>microglial<br>markers | CSF    | Significant<br>decreases      | [3]      |

# Experimental Protocols: Phase 1 Clinical Trial Design

### Foundational & Exploratory





Detailed preclinical experimental protocols are not publicly available. The primary source of human data is from Phase 1 clinical trials. The general design of these studies is outlined below.

Study ARV-102-101 (First-in-Human in Healthy Volunteers)

- Design: Randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) study.[6]
- Participants: Healthy men, ages 18-64.[1]
- SAD Cohorts: Participants received single oral doses of ARV-102 (ranging from 10 mg to 200 mg) or placebo.[1][4]
- MAD Cohorts: Participants received once-daily oral doses of ARV-102 (ranging from 10 mg to 80 mg) or placebo for 14 days.[1][2][4]
- · Primary Endpoints: Safety and tolerability.
- Secondary/Exploratory Endpoints: Pharmacokinetics (in plasma and CSF) and pharmacodynamics (LRRK2 protein levels in PBMCs and CSF, and other biomarkers).[2][5]

Study ARV-102-103 (in Parkinson's Disease Patients)

- Design: Phase 1 clinical study.[5]
- Participants: Adults with Parkinson's disease.[2]
- SAD Cohorts: Participants were randomly assigned to receive single doses of ARV-102 (e.g., 50 mg or 200 mg) or placebo.[2][3]
- Primary Endpoints: Safety and tolerability.[3]
- Secondary/Exploratory Endpoints: Pharmacokinetics and pharmacodynamics, including LRRK2 reduction in blood cells.[2][3]





Click to download full resolution via product page

Diagram 3: Phase 1 Clinical Trial Workflow for AR-102

#### Conclusion

AR-102 represents a novel therapeutic strategy for Parkinson's disease by targeting the LRRK2 protein for degradation. Its mechanism of action, which leverages the cell's endogenous protein disposal system, distinguishes it from traditional enzyme inhibitors. Early clinical data is promising, demonstrating that AR-102 is an orally available, brain-penetrant molecule that effectively reduces LRRK2 protein levels and modulates downstream pathways related to lysosomal function and neuroinflammation. These findings support the continued clinical development of AR-102 as a potential disease-modifying therapy for Parkinson's disease.[1][5][6]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 2. parkinsonsnewstoday.com [parkinsonsnewstoday.com]



- 3. Arvinas Presents Late Breaking, Positive Phase 1 Clinical [globenewswire.com]
- 4. neurologylive.com [neurologylive.com]
- 5. Arvinas announces encouraging data from Phase I trial of ARV-102 [clinicaltrialsarena.com]
- 6. Arvinas' PROTAC halves protein suspected to play role in Parkinson's Clinical Trials Arena [clinicaltrialsarena.com]
- To cite this document: BenchChem. [AR-102 mechanism of action in Parkinson's disease].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1192136#ar-102-mechanism-of-action-in-parkinson-s-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com